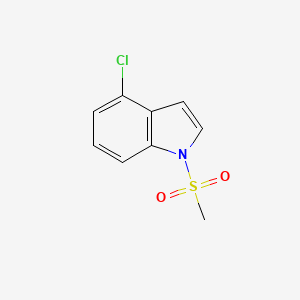

4-chloro-1-(methylsulfonyl)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88131-69-5 |

|---|---|

Molecular Formula |

C9H8ClNO2S |

Molecular Weight |

229.68 g/mol |

IUPAC Name |

4-chloro-1-methylsulfonylindole |

InChI |

InChI=1S/C9H8ClNO2S/c1-14(12,13)11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3 |

InChI Key |

UNERFDDGYIEHDU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=CC2=C1C=CC=C2Cl |

Origin of Product |

United States |

The Significance of Indole Derivatives in Modern Drug Discovery

Indole (B1671886) derivatives are recognized as a "privileged scaffold" in medicinal chemistry, a term coined to describe molecular frameworks that can provide useful ligands for a variety of biological targets. nih.govingentaconnect.comijpsr.info This privileged nature stems from the indole nucleus's ability to be readily modified, allowing for the synthesis of diverse compound libraries that can be screened against numerous receptors and enzymes. nih.govijpsr.com

The therapeutic impact of indole-containing compounds is vast and continues to expand. They form the core of many natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive properties. researchgate.netnih.govnih.gov For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization. nih.gov Other notable examples include the non-steroidal anti-inflammatory drug indomethacin (B1671933), the anti-migraine medication frovatriptan, and the antiviral drug delavirdine. ingentaconnect.comnih.gov The ongoing exploration of indole derivatives continues to yield promising new therapeutic agents, addressing significant healthcare challenges such as drug-resistant cancers and infectious diseases. nih.govresearchgate.net

The Indole Nucleus: a Versatile Pharmacophore

The versatility of the indole (B1671886) nucleus as a pharmacophore—the essential molecular features responsible for a drug's pharmacological activity—is a key driver of its prevalence in drug discovery. nih.govnih.gov The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, possesses a unique set of properties that facilitate its interaction with biological macromolecules. ijpsr.infonih.gov

The Rationale for Investigating Substituted Indole Systems: the Case of 4 Chloro 1 Methylsulfonyl 1h Indole

Strategies for Indole Ring Formation and Functionalization

The construction of the fundamental indole ring system is the initial and crucial phase in the synthesis of this compound. Various classical and modern synthetic methods are utilized to create the bicyclic heteroaromatic structure.

Fischer Indole Synthesis Approaches for the Core Structure

The Fischer indole synthesis stands as one of the most established and versatile methods for constructing the indole nucleus. tandfonline.combyjus.comwikipedia.org This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org For the synthesis of precursors to this compound, a substituted phenylhydrazine (B124118) is reacted with a suitable carbonyl compound. byjus.comnih.gov

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. byjus.com Subsequent protonation and a rsc.orgrsc.org-sigmatropic rearrangement lead to the formation of a di-imine intermediate. Aromatization and the elimination of ammonia (B1221849) ultimately yield the indole ring. wikipedia.org The choice of starting materials, specifically the substitution pattern on the phenylhydrazine, is critical for dictating the substitution on the resulting indole. For instance, to achieve a 4-chloroindole (B13527), one would ideally start with a (3-chlorophenyl)hydrazine (B1595953) derivative.

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone. byjus.com |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂). wikipedia.org |

| Key Intermediate | Arylhydrazone which isomerizes to an enamine. byjus.com |

| Mechanism Highlight | Involves a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org |

| Versatility | Widely applicable for the synthesis of various substituted indoles. tandfonline.comthermofisher.com |

Other Established Indole Ring Closure and Annulation Methods

Beyond the Fischer synthesis, several other methods are available for constructing the indole ring, offering alternative pathways that can be advantageous depending on the desired substitution pattern and available starting materials. These include:

Larock Indole Synthesis: This palladium-catalyzed heteroannulation reaction combines an ortho-iodoaniline with a disubstituted alkyne to form the indole structure. wikipedia.org This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.org

Madelung Synthesis: This method involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. Modern variations utilize milder conditions with organolithium bases. bhu.ac.in

Bartoli Indole Synthesis: This reaction uses ortho-substituted nitroarenes and vinyl Grignard reagents to produce 7-substituted indoles. bhu.ac.in

Nenitzescu Indole Synthesis: This method provides a direct route to 5-hydroxyindoles through the condensation of a benzoquinone with a β-enaminone. bhu.ac.in

Bischler Indole Synthesis: This acid-catalyzed cyclization of an α-arylamino-ketone can be used to form indoles, though it can sometimes result in product mixtures due to rearrangements. bhu.ac.in

Palladium-Catalyzed Cyclization: An operationally simple method involves the palladium-catalyzed cyclization of N-aryl imines, formed from anilines and ketones, to afford indoles through oxidative C-H bond linkage. organic-chemistry.org

Regioselective Introduction of the 4-Chloro Substituent

Introducing a chlorine atom specifically at the C4 position of the indole ring is a critical step that requires precise control of regioselectivity. The C4 position is known to be the least intrinsically reactive site on the indole nucleus, making this transformation particularly challenging. rsc.org

Halogenation Techniques for the Indole Core at Specific Positions

Direct halogenation of the indole ring often leads to substitution at the more electron-rich C3 position. bhu.ac.inyoutube.com To achieve C4-chlorination, specific strategies must be employed. One approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent for N-protected indole-3-carbaldehydes, which has been shown to yield 4-chloroindole compounds with good regioselectivity and yield under mild conditions. google.com

Another strategy involves directing group-assisted C-H activation. For instance, an aldehyde group at the C3 position can direct a ruthenium catalyst to functionalize the C4 position. nih.gov Similarly, rhodium catalysts have been used for the site-selective C4 thiolation of indoles bearing an oxime directing group at C3, which could potentially be adapted for chlorination. rsc.org

Pre-functionalization Strategies for Chloro Substitution

An alternative and often more reliable approach is to introduce the chloro substituent on the aniline (B41778) precursor before the indole ring is formed. For example, starting with a 4-chloro-3-fluoroaniline, a multi-step synthesis can be employed. This involves Boc protection of the aniline, followed by iodination and subsequent deprotection to yield an ortho-iodoaniline. acs.org This pre-functionalized intermediate can then be used in cyclization reactions, such as the Larock synthesis, to construct the 4-chloroindole core.

In some cases, unexpected reaction pathways can lead to chlorinated indoles. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone with HCl/EtOH has been observed to yield ethyl 6-chloroindole-2-carboxylate as an abnormal product. nih.gov While not a direct route to 4-chloroindoles, this highlights the complex reactivity that can be encountered in indole synthesis.

Integration of the 1-Methylsulfonyl Group

The final step in the synthesis of this compound is the introduction of the methylsulfonyl (mesyl) group at the N1 position of the indole ring. This is typically achieved through the N-sulfonylation of the pre-formed 4-chloro-1H-indole.

The indole nitrogen is weakly acidic and can be deprotonated by a strong base to form an N-anion. bhu.ac.in Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govnih.gov The resulting indolide anion is a potent nucleophile that readily reacts with an electrophilic sulfonylating agent.

For the introduction of the methylsulfonyl group, methanesulfonyl chloride (MsCl) is the most common reagent. The reaction involves the nucleophilic attack of the indolide nitrogen on the sulfur atom of methanesulfonyl chloride, displacing the chloride ion and forming the N-S bond.

Table 2: General Conditions for N-Sulfonylation of Indoles

| Reagents | Base | Solvent | Temperature |

| Methanesulfonyl chloride (MsCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| p-Toluenesulfonyl chloride (TsCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |

This straightforward and generally high-yielding reaction completes the synthesis of this compound. The use of a protecting group on the nitrogen, such as a sulfonyl group, can also facilitate other functionalizations of the indole ring, for instance, by directing lithiation to the C2 position. bhu.ac.in

N-Sulfonylation Protocols for Indole Derivatives

The N-sulfonylation of an indole ring is a common strategy to introduce an electron-withdrawing group onto the nitrogen atom. This modification alters the electronic properties of the indole, particularly increasing the acidity of the N-H proton and influencing the reactivity of the C3 position. researchgate.net A general and widely used method for the N-sulfonylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by quenching with a sulfonyl chloride.

A typical procedure for the N-tosylation (a similar N-arylsulfonylation) of 5-chloroindole (B142107) involves using sodium hydride (NaH) as the base in a dry aprotic solvent like tetrahydrofuran (THF). nih.gov The indole is first deprotonated by NaH at a reduced temperature (e.g., 273.15 K in an ice bath) to form the sodium salt of the indole. nih.gov Subsequently, the corresponding sulfonyl chloride, such as tosyl chloride, is added to the reaction mixture. nih.gov The reaction proceeds to completion, yielding the N-sulfonylated indole. nih.gov This approach can be adapted for the synthesis of this compound by using 4-chloroindole and methanesulfonyl chloride.

Recent advancements have also explored more sustainable and direct methods. For instance, electrochemical sulfonylation has been developed, using inorganic sulfites as the SO₂ source in the presence of an alcohol. acs.orgnih.gov This method allows for the direct Csp²–H sulfonylation under mild conditions in an undivided electrolysis cell. acs.orgnih.gov Another innovative approach involves a hexamolybdate/H₂O₂-mediated oxidative dehydrogenative C–S coupling, which uses thiols as the sulfide (B99878) source and hydrogen peroxide as a green oxidant to produce 3-sulfonylindoles. acs.org While these methods target the C3 position, they highlight the ongoing development in indole sulfonylation chemistry.

Table 1: N-Sulfonylation Protocol for Indole Derivatives

| Substrate | Reagents | Base | Solvent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| 5-Chloroindole | Tosyl chloride | Sodium hydride | Tetrahydrofuran (THF) | Deprotonation at 273.15 K, then addition of sulfonyl chloride | N-Sulfonylated Indole | nih.gov |

| Indoles | Inorganic Sulfites, Alcohols | - | - | Electrochemical, undivided cell, mild conditions | Indoyl Sulfonate Esters | acs.orgnih.gov |

| Indoles | Thiols, H₂O₂ | - | Alcohol | Hexamolybdate catalyst, oxidative dehydrogenative coupling | 3-Sulfonylindoles | acs.org |

| C2,C3-unsubstituted indoles | Arylsulfonyl hydrazide | - | - | TBHP/TBAI-mediated oxidative coupling | C3-Sulfonylated and C2-diazotized Indoles | rsc.org |

Sequential Functionalization Strategies for N1-Substitution

The introduction of a substituent at the N1 position of the indole ring is a key step in modifying its chemical properties and is often a prerequisite for further, more complex transformations. researchgate.net The N1-sulfonyl group in this compound acts as a protecting group and a directing group, influencing the regioselectivity of subsequent functionalization reactions.

Several strategies exist for the N-functionalization of indoles:

Direct N-Alkylation/Arylation: This is the most straightforward approach, often achieved under basic conditions. However, for indoles, direct C3-alkylation can be a competitive side reaction due to the nucleophilicity of the C3 position. researchgate.net The presence of an electron-withdrawing group, such as the methylsulfonyl group at N1, deactivates the pyrrole (B145914) ring towards electrophilic attack and enhances the acidity of the N-H proton, thereby facilitating selective N-functionalization. researchgate.net

Directed C-H Functionalization: Installing a directing group at the N1 position can enable site-selective functionalization at various positions on the indole ring. For example, installing a pivaloyl group at the N1 position can direct borylation to the C7 position using BBr₃ without a metal catalyst. nih.gov Similarly, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions. nih.gov While the methylsulfonyl group is primarily an activating and protecting group, these strategies showcase advanced methods for subsequent modifications of the indole core after N1-substitution.

Stepwise Approaches: For complex structures like C3–N1′ bisindoles, stepwise approaches are often employed. rsc.org These methods involve using pre-functionalized substrates that allow for further reactions to construct the target molecule, providing a high degree of control over the final structure. rsc.org

The functionalization of the N1-substituted indole can also proceed via rearrangements. For instance, the reaction of indoles with 1,3,5-triazinanes can lead to C-3 amino-methylated indoles, which can then undergo a Lewis acid-mediated Hofmann-Martius-type rearrangement to form 4-(indol-3-yl-methyl)anilines. nih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of synthetic intermediates and the final this compound product are crucial for obtaining materials of high purity. A combination of techniques is typically employed to remove unreacted starting materials, reagents, and byproducts. google.com

Commonly used purification methods include:

Extraction: Liquid-liquid extraction is a fundamental step in the work-up procedure. After quenching the reaction, the product is typically extracted into an organic solvent (e.g., diethyl ether, ethyl acetate) from an aqueous phase. nih.gov The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities before being dried over an anhydrous salt like sodium sulfate. nih.govnih.gov

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. Crude products are dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the mother liquor. google.com For example, 5-chloro-1-tosyl-1H-indole can be recrystallized from a hexane (B92381) and dichloromethane (B109758) mixture to yield a colorless crystalline material. nih.gov The choice of solvent is critical and is determined empirically to maximize the recovery of the pure product. nih.gov

Chromatography: Column chromatography is extensively used for the separation of compounds based on their differential adsorption to a stationary phase.

Flash Chromatography: This is a rapid form of column chromatography using silica (B1680970) gel, often employed for purifying crude reaction mixtures. nih.gov The choice of eluent (solvent system), such as a cyclohexane/EtOAc mixture, is optimized to achieve good separation between the target compound and impurities. nih.gov

High-Pressure Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique is also used in its analytical form (RP-HPLC) to assess the purity of the final compounds. nih.gov High-pressure chromatography over alumina (B75360) has also been used for the separation of dimeric indole alkaloids. google.com

The isolation of intermediates in multi-step syntheses, such as the Fischer indole synthesis, is sometimes possible and provides mechanistic proof. youtube.com The purification process for indole derivatives must also consider potential impurities from the starting materials, such as substituted indoles (e.g., methylindoles) or other cyclic compounds, which may require specific purification strategies to remove. google.com

Based on a comprehensive review of available scientific literature, detailed analytical data for the specific compound this compound is not sufficiently available to construct the requested in-depth article. While spectral and crystallographic information exists for structurally related compounds, such as isomers or analogues with different substituents, this information cannot be accurately extrapolated to represent this compound.

Therefore, it is not possible to provide the specific, detailed research findings and data tables for each of the outlined analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Elemental Analysis, and X-ray Crystallography) for the title compound. Generating such an article would require access to primary research data that is not currently in the public domain.

Structure Activity Relationship Sar Studies of 4 Chloro 1 Methylsulfonyl 1h Indole Derivatives

Positional and Substituent Effects on Biological Activity Modulation

The biological activity of 4-chloro-1-(methylsulfonyl)-1H-indole derivatives can be significantly altered by modifying the substituents and their positions on the indole (B1671886) ring.

The introduction of a halogen, specifically chlorine, at the C-4 position of the indole ring has a notable impact on the pharmacological profile of these compounds. Halogenation can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its binding affinity to target proteins. nih.gov For instance, in a series of indole-based HIV-1 fusion inhibitors, the presence and nature of substituents on the indole ring were found to be critical for activity. nih.gov While the specific impact of a C-4 chloro group was not the primary focus of this study, the general principle of substitution affecting activity was established. nih.gov

Studies on other indole derivatives have shown that the position of halogenation is crucial. For example, the introduction of a chlorine atom at the C-5 position of the indole ring in certain betulin (B1666924) derivatives led to an increase in anticancer activity against specific cell lines. nih.gov This highlights the sensitivity of biological activity to the precise placement of halogen substituents on the indole core. The free energies of transfer for indole derivatives from aqueous to micellar phases, a measure of hydrophobicity, have been shown to vary depending on the position of methyl and halogen substituents on the indole ring. nih.gov This suggests that a C-4 chloro substituent would influence the compound's interaction with biological membranes and the hydrophobic pockets of target proteins.

C4-decorated indoles are found in many bioactive compounds and are important for natural product synthesis and various industries. researchgate.net Traditionally, synthesizing these has involved harsh methods, but transition metal-catalyzed C-H activation has emerged as a powerful strategy for modifying indoles at the C4 position under milder conditions. researchgate.netrsc.org

The 1-methylsulfonyl group plays a significant role in the interaction of these indole derivatives with their biological targets. This electron-withdrawing group can influence the electronic distribution within the indole ring system and can participate in hydrogen bonding or other non-covalent interactions with the target protein. The sulfonamide group, a related functionality, is known to be a key feature in many biologically active molecules, often acting as a hydrogen bond acceptor. ksu.edu.trfigshare.com

In the crystal structure of a related compound, 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, the indole ring is essentially planar, and the sulfonamide group is involved in C-H···O hydrogen bonds, which connect molecules in the crystal lattice. nih.gov This indicates the potential for the methylsulfonyl group to form similar interactions within a protein's binding site. The orientation of the sulfonyl group relative to the indole ring can also be critical for activity. For instance, in a series of pyrazolo[1,5-a]indole derivatives, the presence of a methylsulfonyl group was integral to the synthetic route leading to these biologically active compounds. mdpi.com

| Compound Class | Key Structural Feature | Role in Biological Activity |

| Indole-based HIV-1 fusion inhibitors | Substituents on the indole ring | Critical for activity, with specific substitutions modulating potency. nih.gov |

| Betulin derivatives | Chlorine at C-5 of the indole ring | Increased anticancer activity against certain cell lines. nih.gov |

| 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole | 1-Methylsulfonyl group | Participates in hydrogen bonding, influencing molecular packing and potential protein interactions. nih.gov |

| Pyrazolo[1,5-a]indole derivatives | Methylsulfonyl group | Integral for the synthesis of these biologically active compounds. mdpi.com |

Substitutions at the C-2 and C-3 positions of the indole ring are well-established strategies for modulating the biological activity of indole derivatives. These positions are often solvent-exposed in protein-ligand complexes, providing opportunities for introducing various functional groups to enhance potency and selectivity.

For example, in the development of indole-based HIV-1 fusion inhibitors, modifications at the C-3 position were explored. nih.gov It was found that substituting the aldehyde group at the C-3 position of indole led to a significant reduction in activity. nih.gov Conversely, in another study, the functionalization of the C-3 position of gramine, an indole alkaloid, was a convenient method for obtaining more complex and biologically active structures. nih.gov Many C-3 substituted indole analogs have shown efficacy as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov

Similarly, substitutions at the C-2 position have been shown to be influential. In a series of indole derivatives with cytotoxic activity, a 4-hydroxyphenyl group at the C-2 position of the indole ring exhibited high potency. nih.gov The selective oxidation of C-2 alkyl-substituted indoles and the selective C-H oxygenation or amination of C-2, C-3-dialkyl-substituted indoles at the C-2 position highlight the chemical accessibility and importance of this position for derivatization. nih.gov

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

| C-3 | Aldehyde group | Significant reduction in activity in some series. nih.gov |

| C-3 | Various functional groups (from gramine) | Generation of diverse biologically active compounds (anticancer, antimicrobial, etc.). nih.gov |

| C-2 | 4-hydroxyphenyl group | High cytotoxic potency. nih.gov |

| C-2 and C-3 | Alkyl groups | Allows for selective oxidation and further functionalization. nih.gov |

Pharmacophore Identification for Diverse Biological Targets

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active at a specific target. dovepress.comdergipark.org.trnih.gov For derivatives of this compound, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or from the structure of the biological target in complex with a ligand (structure-based). nih.govresearchgate.net

A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged centers. nih.gov By understanding the key pharmacophoric features of this compound derivatives, medicinal chemists can design new molecules with a higher probability of being active. This approach has been successfully applied in the discovery of inhibitors for various targets, including enzymes and receptors. dovepress.com

For instance, in the context of HIV-1 fusion inhibitors, a pharmacophore model would define the optimal spatial arrangement of hydrophobic groups, hydrogen bond donors/acceptors, and aromatic rings within the indole scaffold that are necessary for binding to the gp41 protein. nih.gov The identification of a common pharmacophore across a series of active compounds can guide the design of new analogs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity. jmolekul.comresearchgate.net

For this compound derivatives, a QSAR model could be developed using a dataset of compounds with known biological activities. The model would use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed activity. A recent study on indole derivatives highlighted the use of a GP-Tree based QSAR model to predict anticancer activity, demonstrating the power of machine learning in this field. nih.gov

A typical QSAR equation might take the form:

Log(Activity) = c1Descriptor1 + c2Descriptor2 + ... + constant

Where the descriptors represent physicochemical properties of the molecules. For example, a QSAR study on a set of indole derivatives with anticancer activity against the A498 cell line resulted in a model that included terms for the charges on specific carbon atoms and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). jmolekul.com The resulting model indicated that introducing electron-withdrawing groups at certain positions and electron-donating groups at others could enhance the anticancer activity. jmolekul.com Such models provide valuable guidance for the design of more potent this compound derivatives.

Computational and Theoretical Investigations of 4 Chloro 1 Methylsulfonyl 1h Indole and Its Analogs

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from these studies are crucial in drug design and discovery.

Studies on analogs of 4-chloro-1-(methylsulfonyl)-1H-indole have revealed potential interactions with several key enzymatic targets implicated in various diseases.

Cyclooxygenase-2 (COX-2): N-methylsulfonylindole derivatives have been investigated as anti-inflammatory agents due to their potential to inhibit COX enzymes. mdpi.com Docking studies of some 2-(4-methylsulfonylphenyl) indole (B1671886) derivatives showed strong binding to the COX-2 active site, comparable to reference drugs like indomethacin (B1671933) and celecoxib. nih.gov For instance, certain indole derivatives fit within the active site, forming crucial interactions that explain their inhibitory activity. Compound S3 , an indole derivative, demonstrated selective inhibition of COX-2 expression. Its docking revealed a hydrogen bond between the carbonyl group and Tyr 355 and Arg 120, similar to indomethacin.

Carbonic Anhydrase IX (CA IX): Sulfonamides are well-known inhibitors of carbonic anhydrases. Analogs such as 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have been shown to inhibit hCA IX, a tumor-associated isoform. nih.gov While direct docking data for N-sulfonylindoles is sparse in the provided context, the sulfonamide group is a key pharmacophore for CA inhibition, suggesting that this compound could exhibit activity against this enzyme. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): These enzymes are targets in the management of Alzheimer's disease. nih.govresearchgate.net Docking studies of various heterocyclic compounds, including indole and sulfonamide derivatives, have been performed. researchgate.neted.ac.uk For example, a series of 1,3,4-thiadiazole (B1197879) derivatives showed potent AChE inhibition, with some compounds exhibiting better activity than the reference drug donepezil. ed.ac.uk Sulfonyl hydrazone analogs of indole have also been evaluated, with compound 5a showing an IC50 of 162.83 ± 10.73 μM for AChE inhibition. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key target in angiogenesis, a process crucial for tumor growth. nih.gov Novel 2-thioxoimidazolidin-4-one derivatives have been studied as dual EGFR/VEGFR-2 inhibitors, with docking studies predicting their binding patterns within the active sites. nih.gov Given that various indole derivatives are explored as anticancer agents, it is plausible that N-sulfonylindoles could also be investigated for VEGFR-2 inhibition. nih.gov

Table 1: Molecular Docking Summary of Analogs

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| Indole Derivatives | COX-2 | Selective inhibition, with interactions similar to indomethacin. nih.gov |

| 2-(4-methylsulfonylphenyl) Indoles | COX-2 | Good binding affinity and selectivity compared to reference drugs. nih.gov |

| 7-amino-3,4-dihydroquinolin-2(1H)-ones | CA IX | Potent inhibition of the tumor-associated hCA IX isoform. nih.gov |

| 1,3,4-Thiadiazole Derivatives | AChE | Some derivatives showed higher inhibitory potency than donepezil. ed.ac.uk |

| Indole Sulfonyl Hydrazones | AChE/BChE | Moderate inhibitory activity observed. nih.gov |

The stability of ligand-target complexes is governed by various non-covalent interactions.

Hydrogen Bonding: This is a critical interaction for the binding of many inhibitors. In the docking of indole derivative S3 with COX-2, hydrogen bonds were formed with Tyr 355 and Arg 120. Similarly, docking of imidazothiadiazole derivatives into the TGF-β type I receptor kinase domain showed strong hydrogen bonding. nih.gov

Hydrophobic Interactions: These are crucial for the binding of ligands to the often-hydrophobic active sites of enzymes. For COX-1, indole derivatives showed hydrophobic interactions with key amino acids like Leu 531, Leu 352, Ala 527, Ile 523, and Val 349.

π-π Stacking: Aromatic rings, such as the indole nucleus, can engage in π-π stacking interactions with aromatic residues in the enzyme's active site. For example, the packing of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde in its crystal structure is driven by π-π interactions between the tolyl ring and the indole ring system. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which in turn dictate their reactivity and interactions.

In Silico Molecular Property Analysis

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

For various indole and sulfonamide derivatives, key molecular properties have been calculated. These properties are crucial for predicting a compound's drug-likeness and potential for oral bioavailability. nih.govjapsonline.comnih.gov The "Rule of 5," for example, is a set of guidelines used to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. researchgate.net

Table 2: Calculated Molecular Properties for Analog Classes

| Property | Indole Sulfonyl Hydrazones nih.gov | Sulfonamides researchgate.net | Indole Derivatives nih.govrsc.org |

|---|---|---|---|

| Molecular Weight (MW) | 357.47 (for 5a) | Varies | Varies |

| Topological Polar Surface Area (TPSA) | 70.15 Ų (for 5a) | Varies | Varies |

| LogP (Lipophilicity) | 3.41 (WLOGP for 5a) | -0.07 to 1.68 (IA LOGP) | 4.89 to 12.52 (Theoretical) |

| Hydrogen Bond Donors (HBD) | 1 (for 5a) | Varies | Varies |

| Hydrogen Bond Acceptors (HBA) | 4 (for 5a) | Varies | Varies |

| Blood-Brain Barrier (BBB) Permeability | Predicted: Yes (for 5a) | Not specified | Predicted: Yellow (BBB+) in some cases |

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for optimizing their pharmacokinetic profiles. nih.gov For example, the lipophilicity (LogP) is a key determinant of a drug's permeability across cell membranes, while the topological polar surface area (TPSA) is related to drug absorption and brain penetration. rsc.org

Mechanism Oriented Biological Activity Research of 4 Chloro 1 Methylsulfonyl 1h Indole Derivatives

Cyclooxygenase (COX) Isozyme Inhibition Mechanisms

The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. nih.gov The discovery of two primary isoforms, COX-1 and COX-2, has been crucial in developing more selective inhibitors with improved safety profiles. nih.gov

Selective COX-2 Inhibition: Mechanistic Insights into Enzyme-Ligand Interactions

Research into various indole (B1671886) derivatives has consistently highlighted their potential as selective inhibitors of COX-2. nih.govnih.gov The methylsulfonylphenyl group, in particular, has been identified as a key pharmacophore in achieving this selectivity. nih.govacs.org While direct enzymatic inhibition data for 4-chloro-1-(methylsulfonyl)-1H-indole is not extensively detailed, the structure-activity relationships (SAR) of analogous compounds provide strong inferential evidence for its mechanism. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives demonstrated significant and selective COX-2 inhibition. researchgate.net The presence of the methylsulfonyl group is crucial for this selectivity, fitting into a specific pocket within the COX-2 active site that is not as accessible in the COX-1 isoform. nih.gov This selective inhibition is a hallmark of modern NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors. nih.gov

Exploration of Binding Modes and Secondary Pocket Interactions within COX-2

The selective inhibition of COX-2 by indole derivatives is largely dictated by their specific binding interactions within the enzyme's active site. Molecular docking studies of N-methylsulfonyl-indole derivatives have revealed that the methylsulfonyl group plays a critical role by inserting into a secondary pocket of the COX-2 enzyme. nih.govresearchgate.net This interaction is a key determinant of the high affinity and selectivity for COX-2 over COX-1. nih.gov

In one study, the p-methoxyphenylthiosemicarbazide derivative of N-methylsulfonyl-indole and a p-tolylthiazolidinone derivative exhibited strong binding energies within the COX-2 active site, forming multiple interactions with key amino acid residues such as Ser516, Phe504, and His75. nih.gov For a series of 2-(4-(methylsulfonyl)phenyl) indole derivatives, docking studies showed that these compounds fit snugly into the active site of COX-2, with the methylsulfonyl group occupying the secondary pocket. researchgate.net This positioning allows for favorable interactions that stabilize the enzyme-ligand complex and effectively block the entry of the natural substrate, arachidonic acid.

Anti-inflammatory Action: Elucidation of Cellular and Molecular Pathways

The anti-inflammatory effects of this compound derivatives extend beyond direct enzyme inhibition and involve the modulation of complex cellular signaling cascades that are central to the inflammatory response.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) and Inflammatory Mediators

A key aspect of the anti-inflammatory activity of indole derivatives is their ability to suppress the production of pro-inflammatory cytokines and mediators. Studies on various indole-based compounds have demonstrated a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial drivers of the inflammatory process. nih.govnih.govchemrxiv.org For example, certain indole conjugates have been shown to reduce LPS-induced levels of TNF-α and IL-6 in microglial cells. nih.gov Specifically, a derivative of this compound, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9), has been shown to possess potent anti-tumor activity by targeting signaling pathways that are also integral to inflammation. nih.govnih.gov This suggests that the this compound scaffold is a viable backbone for the development of agents that can effectively downregulate the production of these key inflammatory molecules.

Modulation of NF-κB Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines. nih.gov A significant body of research points to the ability of indole derivatives to modulate this pathway. nih.gov The derivative OSU-A9, which is structurally related to this compound, has been specifically shown to interfere with the Akt-NF-κB signaling network. nih.govnih.gov This compound was found to inhibit the interplay between Akt and NF-κB-mediated signaling, leading to a downstream reduction in the expression of genes involved in inflammation and cell proliferation. nih.gov The modulation of the NF-κB pathway by these indole derivatives represents a crucial mechanism for their anti-inflammatory effects, as it targets a central node in the inflammatory cascade. nih.gov

Antimicrobial Modalities: Investigating Mechanisms of Action

In addition to their anti-inflammatory properties, indole derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. nih.govdntb.gov.uanih.govmdpi.com The mechanisms underlying these activities are multifaceted and are an area of active investigation.

The antimicrobial action of indole derivatives is believed to involve several mechanisms. One proposed mechanism is the disruption of the bacterial cell membrane integrity. nih.gov For instance, certain halogenated indoles, including 4-chloroindole (B13527), have been shown to cause visible damage to the cell membrane of Vibrio parahaemolyticus. frontiersin.org Another key mechanism is the inhibition of essential bacterial enzymes. For example, some indole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial survival. nih.gov Furthermore, indole compounds have been identified as inhibitors of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance. nih.gov The ability of indole derivatives to target multiple aspects of microbial physiology, including cell wall synthesis and virulence factor production, underscores their potential as novel antimicrobial agents. nih.govmdpi.com The presence of the chloro and methylsulfonyl groups on the indole scaffold may influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate bacterial membranes and interact with intracellular targets. sgkgdcvinukonda.ac.in

Interactive Data Table: Biological Activities of Selected Indole Derivatives

| Compound/Derivative Class | Target/Activity | Mechanism of Action | Key Findings | Reference |

| N-methylsulfonyl-indole derivatives | COX-2 Inhibition | Binds to secondary pocket of COX-2 active site | Selective inhibition of COX-2 over COX-1 | nih.govresearchgate.net |

| [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9) | Anti-inflammatory, Anti-tumor | Inhibition of Akt-NF-κB signaling pathway | Suppresses tumor growth and viability of cancer cells | nih.govnih.gov |

| Indole-conjugates | Inhibition of Pro-inflammatory Cytokines | Reduction of LPS-induced TNF-α and IL-6 | Potent anti-inflammatory effects in microglial cells | nih.gov |

| 4-chloroindole | Antibacterial | Disruption of bacterial cell membrane integrity | Bactericidal effect on Vibrio parahaemolyticus | frontiersin.org |

| Indole-triazole derivatives | Antibacterial, Antifungal | Inhibition of bacterial enzymes (e.g., DHFR), Efflux pump inhibition | Broad-spectrum activity against various bacteria and fungi | nih.govnih.gov |

Antibacterial Mechanisms Against Specific Strains (e.g., MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii)

Derivatives of this compound have been investigated for their potential as antibacterial agents, showing activity against a range of pathogenic bacteria, including multidrug-resistant strains. The mechanisms of action, while not always fully elucidated for every derivative, are beginning to be understood for the broader class of indole compounds.

Research has shown that N-arylsulfonyl indoles exhibit significant inhibitory activity against Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.gov For methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of serious infections, certain indole derivatives have demonstrated promising activity. nih.gov One of the key contributors to antibiotic resistance in S. aureus is the NorA efflux pump, which can expel a variety of drugs from the bacterial cell. nih.gov Some indole derivatives are thought to counteract this resistance mechanism. For instance, in silico studies have suggested that certain indole derivatives bind effectively to penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. journal-jop.org Specifically, molecular docking studies have identified potential binding interactions between indole derivatives and both penicillin-binding protein 2 and penicillin-binding protein 2a, the latter being a key factor in methicillin (B1676495) resistance. journal-jop.org

Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, indole itself has been shown to modulate antibiotic tolerance. It can influence the expression of efflux pump genes, such as acrB, which contributes to resistance against various antibiotics. nih.gov Some synthetic N-methylsulfonyl-indole derivatives have displayed selective antibacterial activity against E. coli. nih.gov

In the case of Klebsiella pneumoniae, another significant opportunistic pathogen, certain indolyl derivatives containing aminoguanidinium moieties have shown potent activity. One such derivative, compound 4P, demonstrated rapid bactericidal action against resistant K. pneumoniae. nih.gov Its mechanism is believed to involve the depolarization and disruption of the bacterial membrane's integrity. nih.gov Furthermore, molecular docking studies have indicated that this compound can inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism. nih.gov The presence and position of halogen atoms on the indole ring, such as the chloro group, are considered critical for the efficacy of these derivatives. nih.gov

The challenge of antimicrobial resistance, particularly from ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the development of novel therapeutic agents. nih.gov While much of the research has been conducted on broader classes of indole derivatives, the findings provide a strong basis for the targeted design and investigation of this compound derivatives as specific antibacterial agents. frontiersin.orgfrontiersin.org

Table 1: Antibacterial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Effect/Mechanism | Reference(s) |

| N-arylsulfonyl indoles | Gram-positive bacteria (including MDR isolates) | Inhibitory activity | nih.gov |

| Indole-thiadiazole (Compound 2h) | S. aureus | MIC value of 6.25 µg/mL | nih.gov |

| Indole-triazole (Compound 3d) | S. aureus | MIC value of 6.25 µg/mL | nih.gov |

| Aminoguanidyl indole (Compound 4P) | K. pneumoniae | Disrupts membrane integrity; inhibits DHFR | nih.gov |

| N-methylsulfonyl-indole derivatives (4b, 4e, 5d) | E. coli, Salmonella enterica | Selective antibacterial activity | nih.gov |

| Indole | P. aeruginosa, E. coli | Modulates efflux pump gene expression (e.g., acrB) | nih.gov |

Antifungal Mechanisms

The antifungal potential of indole derivatives has been an area of active research. Specifically, derivatives of 1H-indole-4,7-dione have been synthesized and evaluated for their in vitro activity against a variety of fungal pathogens. These compounds have demonstrated notable efficacy against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov The promising results from these studies suggest that the 1H-indole-4,7-dione scaffold could be a valuable starting point for the development of potent antifungal agents. nih.gov

Furthermore, indole derivatives incorporating other heterocyclic rings, such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879), have been shown to possess a broad spectrum of antimicrobial activity, including antifungal effects. nih.gov An indole-triazole derivative, compound 3d, has been highlighted as a particularly promising lead compound for its significant antibacterial and antifungal properties. nih.govresearchgate.net This compound exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against C. albicans and 3.125 µg/mL against C. krusei, which is more effective than the standard drug fluconazole (B54011) in the case of C. krusei. researchgate.net The presence of halogenated indole derivatives has been associated with potent antifungal activity against C. krusei. researchgate.net

While direct studies on the antifungal mechanisms of this compound are limited, the established activity of related indole structures provides a strong rationale for its investigation in this therapeutic area.

Table 2: Antifungal Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/MIC Value | Reference(s) |

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Good antifungal activity | nih.gov |

| Indole-triazole (Compound 3d) | Candida albicans | 6.25 µg/mL | researchgate.net |

| Indole-triazole (Compound 3d) | Candida krusei | 3.125 µg/mL | researchgate.net |

Anticancer and Antiproliferative Mechanisms

Derivatives of this compound are part of a larger family of indole-based compounds that have demonstrated significant anticancer and antiproliferative activities. nih.govnih.gov The mechanisms underlying these effects are multifaceted and involve the targeting of several key cellular processes and signaling pathways that are often dysregulated in cancer. nih.govmdpi.com

Inhibition of Tubulin Polymerization

A primary mechanism by which certain indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, intracellular transport, and the maintenance of cell shape. nih.gov By interfering with microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger apoptosis. nih.gov

Many indole-based tubulin inhibitors, such as arylthioindoles (ATIs), bind to the colchicine (B1669291) site on β-tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, thus disrupting the formation of the mitotic spindle. Some ATI derivatives have shown greater potency than established anticancer agents like vinblastine (B1199706) and paclitaxel. nih.gov For example, certain furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives have been synthesized and shown to act as microtubule-destabilizing agents that bind to the colchicine site. rsc.org These compounds have demonstrated potent cytotoxic activity against a panel of human cancer cell lines and can induce G2/M cell cycle arrest and apoptosis. rsc.org

Table 3: Tubulin Polymerization Inhibition by Indole Derivatives

| Compound/Derivative Class | Target Cell Line(s) | IC50/Activity | Reference(s) |

| Arylthioindole (ATI) derivatives | MCF-7 (breast cancer) | Tubulin assembly IC50 = 3.3 µM; MCF-7 IC50 = 52 nM | nih.gov |

| 6- and 7-heterocyclyl-1H-indole derivatives | MCF-7 (breast cancer) | Tubulin polymerization IC50 = 0.58 µM; MCF-7 IC50 = 4.5 nM | nih.gov |

| Furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives | COLO 205 (colon cancer), SK-MEL-5 (melanoma) | LC50 = 71 nM (COLO 205), LC50 = 75 nM (SK-MEL-5) | rsc.org |

| 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (Compound 3c) | A549 (lung cancer) | IC50 = 5.9 µM | rsc.org |

Carbonic Anhydrase IX (CA IX) Inhibition

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of tumors and is associated with tumor hypoxia and poor prognosis. nih.gov Its inhibition is a promising strategy for anticancer therapy. nih.govrsc.org Sulfonamides are a well-established class of carbonic anhydrase inhibitors. nih.gov Given that this compound contains a sulfonamide-like methylsulfonyl group, its derivatives are of interest as potential CA IX inhibitors.

Research on related structures has shown that certain sulfonamide derivatives can potently and selectively inhibit CA IX. nih.gov For example, a series of fluorinated benzenesulfonamides have been designed to have a high affinity for CA IX, with some compounds achieving an affinity of 1 nM while maintaining good selectivity over other CA isoforms. nih.gov While direct evidence for this compound derivatives as CA IX inhibitors is still emerging, the chemical features of this compound class make it a plausible candidate for this mechanism of action.

Modulation of PI3K/Akt/mTOR Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers. nih.gov Indole compounds, including derivatives of indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), have been shown to modulate this pathway. nih.govresearchgate.net

These compounds can deregulate multiple components of the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth. nih.gov For example, some indole derivatives have been shown to inhibit Akt phosphorylation, a key step in the activation of this pathway. researchgate.netresearchgate.net The inhibition of this pathway can, in turn, affect downstream effectors like the transcription factor NF-κB, which plays a role in invasion and angiogenesis. nih.gov A novel indole-3-carbinol derivative, OSU-A9, has been reported to target the Akt-NF-κB signaling network in a mouse model of hepatocellular carcinoma. researchgate.net The development of novel hydrazone derivatives has also shown promise in targeting the PI3K/Akt/mTOR pathway in endometrial cancer cells. mdpi.com

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the anticancer activity of this compound derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. nih.govnih.gov As mentioned previously, inhibitors of tubulin polymerization can cause a stable arrest of mitotic progression, leading to cells being halted in the G2/M phase of the cell cycle, which is followed by cell death. nih.gov

In addition to microtubule disruption, other mechanisms can also lead to apoptosis. For instance, some imidazolidin-4-one (B167674) derivatives have been shown to induce apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS). nih.gov This increase in ROS can activate the JNK signaling pathway, which in turn initiates the mitochondrial pathway of apoptosis. nih.gov The ability of indole derivatives to modulate signaling pathways like PI3K/Akt/mTOR also contributes to their pro-apoptotic effects, as this pathway is a key regulator of cell survival. researchgate.net

Anticonvulsant Mechanisms of Action

The anticonvulsant activity of indole derivatives is a significant area of research. While the precise mechanisms for all derivatives are not fully elucidated, studies on structurally related compounds provide insight into their potential modes of action. For instance, certain quinazoline (B50416) analogues, which are also heterocyclic compounds, have been approved as anticonvulsant drugs. nih.gov Research has shown that the introduction of a chloro group to these structures can lead to remarkable anticonvulsant potency against both electroshock-induced convulsions and pentylenetetrazol (PTZ)-induced seizures. nih.gov This suggests that the chloro-substitution, such as that in the this compound scaffold, may enhance lipophilicity, positively influencing anticonvulsant activity. nih.gov

Tetracyclic indole derivatives have been synthesized and tested for their ability to prevent seizures. nih.gov The primary evaluation of these compounds is often conducted using models like the maximal electroshock (MES) test in rats, which indicates an ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which suggests an ability to raise the seizure threshold. Compounds showing efficacy in the MES test are thought to act on voltage-gated sodium channels, while those active in the scPTZ test may interact with the GABAergic system. Several tetracyclic indole derivatives have demonstrated significant anticonvulsant activity with measurable efficacy. nih.gov

Table 1: Anticonvulsant Activity of Select Indole Derivatives This table is representative of data for related indole structures, illustrating their potential.

| Compound | Anticonvulsant Activity (ED50, mg/kg po) | Reference |

|---|---|---|

| 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govnih.govpyrrolo[3,2,1-ij]quinoline | 12.5 | nih.gov |

| N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide | 12.9 | nih.gov |

Antioxidant Modalities: Unraveling Free Radical Scavenging Properties

Indole-based compounds are recognized for their antioxidant and free radical scavenging capabilities. nih.govnih.gov The fundamental mechanism of this activity lies in their ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various disease pathologies. This is often achieved through two primary pathways: hydrogen atom transfer (HAT) and electron transfer (ET). mdpi.com In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a radical, thereby quenching it.

Research on various pineal indoles has demonstrated their capacity to inhibit lipid peroxidation in brain, liver, and kidney tissues. nih.gov Specific indole derivatives have been shown to potently suppress the formation of superoxide (B77818) radicals and inhibit the generation of hydroxyl radicals. nih.gov For example, new indole derivatives isolated from Agrocybe cylindracea were found to inhibit lipid peroxidation in rat liver microsomes, showcasing their potential as effective antioxidants. nih.gov The scavenging mechanism can be highly dependent on the environment (e.g., gas phase vs. aqueous phase), which influences the thermodynamically preferred reaction pathway. mdpi.com Mechanistic analyses reveal that formal hydrogen atom transfer (f-HAT) is often the predominant pathway for radical scavenging in both lipid and polar environments. mdpi.com

Antiviral Mechanisms (e.g., Non-Nucleoside Reverse Transcriptase Inhibition for Anti-HIV)

Derivatives of this compound are particularly relevant in the context of antiviral research, specifically as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov NNRTIs are a cornerstone of combination antiretroviral therapy (cART). nih.gov Their mechanism of action is highly specific: they bind to a hydrophobic, allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleosides bind. nih.govyoutube.com

This binding induces a conformational change in the enzyme, distorting the catalytic site and inhibiting its function. youtube.comdntb.gov.ua Consequently, the RT enzyme is blocked from converting the viral single-stranded RNA genome into double-stranded DNA, a critical step in the HIV replication cycle. nih.govyoutube.com This inhibition effectively halts the infection process. youtube.com

A prominent example of an NNRTI based on an indole scaffold is Delavirdine. Its chemical structure is 1-[3-[(1-methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine, which contains both an indole ring and a methylsulfonyl group, highlighting the importance of this chemical framework in designing potent NNRTIs. nih.gov The diversity of chemical structures that can function as NNRTIs is vast, but they all share the ability to bind to this specific allosteric site on the HIV-1 RT. nih.govnih.gov

Antitubercular Mechanisms (e.g., MmpL3 Protein Targeting)

The rise of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents that act on novel cellular targets. nih.gov One such validated target is the Mycobacterial membrane protein large 3 (MmpL3). nih.govnih.govsigmaaldrich.com MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for exporting trehalose (B1683222) monomycolate (TMM) across the plasma membrane. nih.gov TMM is a critical precursor for the synthesis of mycolic acids, which are unique and indispensable components of the mycobacterial cell wall. nih.gov

Inhibition of MmpL3 disrupts the cell wall biogenesis pathway, leading to bacterial death. nih.gov While not a direct indole derivative, the 1,5-diarylpyrrole compound BM212, which features chlorophenyl groups, has been shown to target MmpL3. nih.govsigmaaldrich.com Genetic studies of spontaneous mutants resistant to BM212 revealed mutations in the mmpL3 gene, confirming that the MmpL3 protein is its cellular target. nih.govsigmaaldrich.com This mechanism is not based on efflux pump activity but on direct inhibition of the transporter. nih.govsigmaaldrich.com This mode of action makes MmpL3 an attractive target for developing new antitubercular drugs, including those based on heterocyclic scaffolds like indole.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase) and Amyloid Aggregation Modulation

In the context of neurodegenerative diseases such as Alzheimer's, a multitarget-directed ligand approach has gained prominence. nih.gov This strategy often involves designing single molecules capable of hitting multiple pathological targets simultaneously. Key among these targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine, and the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. nih.gov

The mechanism of cholinesterase inhibition can be complex, involving reversible or irreversible binding. nih.gov For some inhibitors, this involves interaction with sulfhydryl groups on the enzyme, while for others, binding occurs at different sites, leading to denaturation or aggregation. nih.gov Many successful multifunctional agents are hybrid molecules, created by linking a fragment known to inhibit cholinesterases with another fragment known to interfere with Aβ aggregation. nih.gov While specific data on this compound derivatives in this area is limited, the indole nucleus is a common scaffold in medicinal chemistry and could serve as a core for developing such multitarget agents. These compounds may also possess additional beneficial properties, such as antioxidant or metal-chelating activities. nih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation Mechanisms

Cystic fibrosis (CF) is caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel essential for fluid and salt homeostasis. nih.gov The most common mutation, F508del, leads to misfolding of the protein and its premature degradation, preventing it from reaching the cell surface. Therapeutic strategies include using "corrector" molecules to rescue the trafficking of F508del-CFTR and "potentiator" molecules to enhance the channel-gating activity of the protein once it is at the cell surface.

Research on psoralen-related compounds has shed light on the mechanisms of CFTR modulation. nih.gov These modulators can act as pharmacological chaperones, binding directly to the CFTR protein. nih.gov A key mechanism involves the stabilization of the first membrane-spanning domain (MSD1) and improving the interface between the first nucleotide-binding domain (NBD1) and the fourth intracellular loop (ICL4). nih.gov This stabilization facilitates the correct folding of the F508del-CFTR protein, preventing its degradation and allowing it to be expressed on the cell membrane. nih.gov Although these findings are for different heterocyclic compounds, they describe a plausible mechanism through which indole derivatives could potentially act as CFTR modulators.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition Mechanisms

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. nih.gov In cancer, tumor growth and metastasis are highly dependent on angiogenesis, making the inhibition of VEGFR-2 a critical anti-cancer strategy. nih.govnih.gov VEGFR-2 inhibitors act by blocking the intracellular tyrosine kinase domain of the receptor. This prevents the autophosphorylation of the receptor upon binding of its ligand (VEGF), thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. mdpi.com

Numerous heterocyclic compounds, including derivatives of quinazoline, pyridine, and triazoloquinoxaline, have been developed as potent VEGFR-2 inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions can significantly enhance inhibitory activity. For instance, the presence of a 4-chlorophenyl ring in certain derivatives has been linked to efficient VEGFR-2 inhibition. nih.gov This highlights the potential of the this compound scaffold for designing novel VEGFR-2 inhibitors. The efficacy of these inhibitors is typically measured by their IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Table 2: VEGFR-2 Inhibitory Activity of Select Heterocyclic Derivatives This table presents data for various heterocyclic compounds, illustrating the potency of VEGFR-2 inhibitors.

| Compound Class/Derivative | VEGFR-2 Inhibition (IC50) | Reference |

|---|---|---|

| Triazoloquinoxaline derivative (23j, 2,5-dichloro) | 3.7 nM | nih.gov |

| Triazoloquinoxaline derivative (23l, 2-hydroxy) | 5.8 nM | nih.gov |

| Triazoloquinoxaline derivative (23i, 4-chloro) | 9.4 nM | nih.gov |

| Quinazoline-4-one derivative (12) | 4.6 µM | nih.gov |

| Nicotinamide-based derivative (6) | 60.83 nM | mdpi.com |

| Sorafenib (Reference Drug) | 3.12 nM / 53.65 nM | nih.govmdpi.com |

Advanced Research Perspectives and Future Directions for 4 Chloro 1 Methylsulfonyl 1h Indole

Rational Design of Next-Generation Indole (B1671886) Analogs with Enhanced Target Selectivity and Potency

The principle of rational drug design, which leverages an understanding of drug-target interactions, is paramount for evolving the 4-chloro-1-(methylsulfonyl)-1H-indole scaffold. The goal is to create next-generation analogs with superior potency and, crucially, enhanced selectivity to minimize off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. nih.gov By systematically modifying the this compound structure, researchers can elucidate the roles of the chloro and methylsulfonyl groups. For instance, the N-sulfonyl group, particularly a methanesulfonyl (-SO2Me) moiety, has been identified as a key pharmacophore for activity in various indole-based compounds. nih.govnih.gov Similarly, the position of the chloro group on the indole ring can significantly influence binding affinity and selectivity.

Computational modeling and molecular docking studies serve as powerful predictive tools in this endeavor. orientjchem.orgresearchgate.net By simulating how analogs of this compound interact with the three-dimensional structure of a target protein, scientists can prioritize the synthesis of compounds with the highest predicted affinity and most favorable binding modes. This in-silico approach accelerates the discovery process and reduces the reliance on costly and time-consuming synthesis of large compound libraries. frontiersin.org

Table 1: Key Moieties and Their Potential Roles in Rational Design

| Moiety | Potential Role in Bioactivity | Design Strategy |

| Indole Core | Privileged scaffold, interacts with multiple biological targets. mdpi.com | Maintain as the core structure while exploring substitutions. |

| 4-Chloro Group | Influences electronic properties, lipophilicity, and metabolic stability; can form halogen bonds with target proteins. | Explore other halogens (F, Br, I) or bioisosteric replacements at this position to fine-tune binding and properties. |

| N-Methylsulfonyl Group | Acts as a key pharmacophore, influences target selectivity (e.g., for COX-2). nih.govnih.gov Can act as a hydrogen bond acceptor. | Modify the alkyl group (e.g., ethyl, propyl) or replace with other sulfonyl or sulfonamide derivatives to optimize interactions. |

| Other Positions (C2, C3, C5, C6, C7) | Open for functionalization to introduce new pharmacophores or improve pharmacokinetic properties. | Introduce diverse functional groups (e.g., amides, amines, heterocycles) to enhance potency and target new interactions. nih.gov |

Multi-Target Directed Ligand (MTDL) Design Strategies Incorporating the this compound Moiety for Complex Diseases

Complex, multifactorial diseases like Alzheimer's disease and cancer often involve multiple pathological pathways, making single-target drugs less effective. frontiersin.orgchemrxiv.org The Multi-Target Directed Ligand (MTDL) approach aims to design a single chemical entity that can modulate several targets simultaneously, offering a more holistic therapeutic strategy. nih.govmdpi.com

The this compound scaffold is an excellent starting point for MTDL design. dntb.gov.ua The indole nucleus itself is known to interact with a wide array of targets, including enzymes like cholinesterases and kinases, and receptors such as serotonin (B10506) receptors. nih.govmdpi.comnih.gov The strategy involves the molecular hybridization of the indole scaffold with other pharmacophores known to be active against different disease-related targets. frontiersin.org

For example, in the context of Alzheimer's disease, the indole moiety could be linked to a group that inhibits beta-secretase 1 (BACE1) or chelates metal ions, while retaining its own intrinsic activity against targets like monoamine oxidase (MAO) or cholinesterases. nih.govfrontiersin.orgresearchgate.net A study on indole-based MTDLs for Alzheimer's highlighted the design of hybrids that could inhibit both cholinesterases and beta-amyloid aggregation, key pathological events in the disease. tandfonline.com This approach could lead to more effective treatments by addressing the multifaceted nature of such complex disorders. chemrxiv.org

Exploration of Novel Biological Targets for Indole-Based Compounds

While indole derivatives have been extensively studied for their effects on known targets like tubulin, kinases, and cholinesterases, the search for novel biological targets remains a vibrant area of research. nih.govnih.gov Identifying new interacting partners for compounds like this compound could unveil unprecedented therapeutic applications.

Furthermore, the diverse biological functions of indole and its metabolites, such as their role in modulating the gut microbiome and immune responses, suggest that indole derivatives could have therapeutic potential in areas like inflammatory and metabolic diseases. news-medical.net Chemical proteomics and other "omics" technologies can be employed to pull down the cellular targets that bind to an indole-based compound, directly identifying its protein partners within the complex cellular environment.

Integration of Cheminformatics and Machine Learning Approaches in the Discovery and Optimization of Indole Derivatives

The explosion of chemical and biological data has made cheminformatics and machine learning (ML) indispensable tools in modern drug discovery. nih.govnih.gov These computational methods can analyze vast datasets to identify patterns and build predictive models, significantly accelerating the design and optimization of new drugs. mdpi.comresearchgate.net

For indole derivatives, ML algorithms can be trained on existing libraries of compounds with known activities to develop Quantitative Structure-Activity Relationship (QSAR) models. orientjchem.orgfrontiersin.org A QSAR model can predict the biological activity of a novel, untested indole analog based solely on its chemical structure, described by various molecular descriptors. researchgate.net This allows researchers to perform virtual screening on massive virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. frontiersin.orgactascientific.com

Generative ML models, such as cycle-consistent adversarial networks (MTDL-GAN), are now being used to design novel MTDLs from scratch. chemrxiv.org These models can learn the key features of ligands for different targets and generate new molecular structures that are predicted to be active against multiple targets simultaneously, a task that is incredibly complex to achieve through traditional design methods alone.

Table 2: Application of Computational Tools in Indole Derivative Research

| Computational Approach | Application | Benefit |

| Molecular Docking | Predicts binding modes and affinities of indole analogs to target proteins. researchgate.net | Rationalizes SAR and prioritizes compounds for synthesis. |

| QSAR Modeling | Establishes mathematical relationships between chemical structure and biological activity. frontiersin.org | Enables virtual screening of large libraries and prediction of activity for new compounds. nih.gov |

| Machine Learning | Develops predictive models for activity, toxicity, and pharmacokinetic properties; designs novel molecules. nih.govnih.gov | Accelerates hit-to-lead optimization and de novo design of MTDLs. chemrxiv.org |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-protein complex over time. nih.gov | Validates the stability of binding interactions predicted by docking. |

Application of Advanced Synthetic Methodologies for Chemical Diversification and Library Generation

The synthesis of diverse libraries of indole analogs is crucial for exploring the full therapeutic potential of the this compound scaffold. Modern synthetic organic chemistry offers a powerful toolkit for this purpose, moving beyond traditional methods to enable more efficient and versatile functionalization of the indole ring. rsc.org

One of the most significant advances is the development of C-H functionalization reactions. researchgate.net These methods allow for the direct attachment of new chemical groups to the carbon-hydrogen bonds of the indole core, bypassing the need for pre-functionalized starting materials. chim.it This approach is highly atom-economical and enables the rapid generation of novel analogs with modifications at positions that were previously difficult to access.

Furthermore, complexity-to-diversity (Ctd) and diversity-oriented synthesis (DOS) are strategies specifically aimed at creating structurally complex and diverse small-molecule libraries for high-throughput screening. nih.govnih.gov These approaches can generate unique three-dimensional scaffolds from a common starting material. The application of flow chemistry, where reactions are run in continuous streams rather than in batches, is also gaining traction. rsc.org Flow chemistry can improve reaction efficiency, safety, and scalability, making it an ideal technology for the rapid production of compound libraries for biological screening. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1-(methylsulfonyl)-1H-indole?

Q. How are common impurities or byproducts identified during synthesis?

- Methodological Answer : Major impurities include unreacted 4-chloro-1H-indole and hydrolyzed methylsulfonyl derivatives. Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS to detect residuals. Recrystallization from hexane/DCM (4:1) improves purity, as demonstrated for sulfonylated indoles .

Advanced Research Questions

Q. How does the methylsulfonyl group influence regioselectivity in subsequent functionalization?

- Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing substituent, directing electrophilic attacks to the electron-rich C-3 or C-5 positions of the indole. For example, rhodium-catalyzed C7 arylation of 4-chloro-1-(dicyclohexylphosphino)-1H-indole leverages steric and electronic effects of the N-substituent . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Q. What computational strategies predict the bioactivity of this compound?

Q. How to resolve contradictions in reported synthetic yields for sulfonylated indoles?

- Methodological Answer : Discrepancies arise from variations in base strength (e.g., NaH vs. KOtBu), solvent polarity, or moisture control. For reproducible results:

- Use rigorously dried solvents and inert atmosphere.

- Optimize equivalents of sulfonyl chloride (1.2–1.5 eq) to minimize di-substitution.

- Monitor reaction progress via in situ FTIR (disappearance of NH stretch at ~3400 cm⁻¹) .

Q. What crystallographic methods confirm the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation from DCM/hexane. For 5-chloro-1-(tosyl)-1H-indole, SC-XRD confirmed bond lengths (C-S: 1.76 Å) and torsion angles, with refinement using SHELXL . Data collection at 111 K improves resolution (R factor < 0.04).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.